molecular formula C16H11F3N2O2S B2623498 N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 946210-87-3

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Katalognummer B2623498
CAS-Nummer: 946210-87-3
Molekulargewicht: 352.33
InChI-Schlüssel: OYNZBFIFNLKSGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide, also known as THAL-SNS-032, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies, making it a potential candidate for further development as an anti-cancer drug.

Wirkmechanismus

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide inhibits the activity of CDKs by binding to the ATP-binding pocket of the kinase domain. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to selectively inhibit CDK9, which is a key regulator of transcription elongation. By inhibiting CDK9, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can downregulate the expression of anti-apoptotic genes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to have other biochemical and physiological effects. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can inhibit the release of inflammatory cytokines from macrophages, which may have implications for the treatment of inflammatory diseases. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has also been shown to inhibit the replication of HIV-1 by inhibiting CDK9, which is required for viral transcription.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide is its high selectivity for CDK9. This makes it a potentially safer and more effective anti-cancer drug compared to non-selective CDK inhibitors. However, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has limitations in terms of its solubility and bioavailability. These factors may limit its effectiveness in vivo and require further optimization for clinical use.

Zukünftige Richtungen

There are several future directions for research on N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide. One area of interest is the development of more potent and selective CDK9 inhibitors. Another direction is the investigation of the potential use of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide in combination with other anti-cancer agents. Additionally, the role of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide in the treatment of inflammatory diseases and HIV-1 infection warrants further investigation. Overall, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has shown promise as a potential anti-cancer drug, and further research is needed to fully explore its therapeutic potential.

Synthesemethoden

The synthesis of N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide involves a multi-step process that includes the reaction of 5-(thiophen-2-yl)isoxazole-3-carboxylic acid with thionyl chloride to obtain the corresponding acid chloride. The acid chloride is then reacted with N-methylpiperazine to form the N-methylpiperazine salt of the acid. The final step involves the reaction of the N-methylpiperazine salt with 4-(trifluoromethyl)benzoyl chloride to obtain N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide.

Wissenschaftliche Forschungsanwendungen

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been extensively studied in preclinical models of cancer. It has shown promising results in inhibiting the growth of various cancer cell lines, including multiple myeloma, leukemia, and solid tumors. N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide can induce cell cycle arrest and apoptosis in cancer cells.

Eigenschaften

IUPAC Name

N-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)11-5-3-10(4-6-11)15(22)20-9-12-8-13(23-21-12)14-2-1-7-24-14/h1-8H,9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYNZBFIFNLKSGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NO2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-(thiophen-2-yl)isoxazol-3-yl)methyl)-4-(trifluoromethyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.